molecular formula C10H19NO3S B6961000 N-(3,6-dihydro-2H-pyran-5-ylmethyl)-N-methyl-2-methylsulfonylethanamine

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-N-methyl-2-methylsulfonylethanamine

Cat. No.: B6961000
M. Wt: 233.33 g/mol
InChI Key: ZWPLHBLVXMRDKW-UHFFFAOYSA-N
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Description

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-N-methyl-2-methylsulfonylethanamine is an organic compound with a complex structure that includes a pyran ring, a sulfonyl group, and an amine group

Properties

IUPAC Name

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-N-methyl-2-methylsulfonylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-11(5-7-15(2,12)13)8-10-4-3-6-14-9-10/h4H,3,5-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPLHBLVXMRDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCS(=O)(=O)C)CC1=CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,6-dihydro-2H-pyran-5-ylmethyl)-N-methyl-2-methylsulfonylethanamine typically involves multiple steps:

    Formation of the Pyran Ring: The initial step involves the synthesis of the 3,6-dihydro-2H-pyran ring. This can be achieved through the acid-catalyzed cyclization of 4-hydroxybutanal.

    Introduction of the Methylsulfonylethanamine Group: The next step involves the alkylation of the pyran ring with a suitable alkylating agent such as methylsulfonylethanamine. This reaction is typically carried out under basic conditions using a strong base like sodium hydride or potassium tert-butoxide.

    N-Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyran ring and the sulfonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group. Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in anhydrous conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of halogenated amine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3,6-dihydro-2H-pyran-5-ylmethyl)-N-methyl-2-methylsulfonylethanamine can be used as an intermediate for the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug discovery and development.

Industry

In the materials science field, the compound can be used in the synthesis of polymers and other advanced materials. Its functional groups allow for the formation of cross-linked networks, enhancing the mechanical and thermal properties of the materials.

Mechanism of Action

The mechanism by which N-(3,6-dihydro-2H-pyran-5-ylmethyl)-N-methyl-2-methylsulfonylethanamine exerts its effects depends on its interaction with molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. The pyran ring and sulfonyl group are key structural features that facilitate these interactions.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,6-dihydro-2H-pyran-5-ylmethyl)-N-methyl-2-methylsulfonylethanamine: Unique due to its specific combination of functional groups.

    N-(3,6-dihydro-2H-pyran-5-ylmethyl)-N-methyl-2-methylsulfonylpropanamine: Similar structure but with a propanamine group instead of ethanamine.

    N-(3,6-dihydro-2H-pyran-5-ylmethyl)-N-methyl-2-methylsulfonylbutanamine: Similar structure but with a butanamine group instead of ethanamine.

Uniqueness

This compound is unique due to its specific combination of a pyran ring, a sulfonyl group, and an amine group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

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